molecular formula C12H20ClN3O3 B3082023 (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide CAS No. 1119449-98-7

(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide

Cat. No.: B3082023
CAS No.: 1119449-98-7
M. Wt: 289.76 g/mol
InChI Key: WKGWYDXVZNKCJG-UHFFFAOYSA-N
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Description

(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Ethanimidamide Core: This involves the reaction of an appropriate amine with a chloroacetyl chloride under controlled conditions to form the ethanimidamide core.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an intermediate compound.

    Formation of the Final Product: The final step involves the esterification of the intermediate with 4-oxobutanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O3/c1-9-4-6-16(7-5-9)11(17)2-3-12(18)19-15-10(14)8-13/h9H,2-8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWYDXVZNKCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC(=O)ON=C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)CCC(=O)O/N=C(\CCl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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